[4-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride
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Overview
Description
[4-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride: is a chemical compound with a unique structure that includes a propargyl group attached to a phenyl ring, which is further connected to a methanamine group
Mechanism of Action
Target of Action
It is suggested that when appended to a ligand or pharmacophore through its amine linker, this compound allows for uv light-induced covalent modification of a biological target .
Mode of Action
The mode of action of [4-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride involves interaction with its targets via UV light-induced covalent modification . This suggests that the compound may form a covalent bond with its target, potentially altering the target’s function.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific biological target that the compound interacts with. Given its potential for UV light-induced covalent modification, it may cause significant alterations in the function of its target, leading to downstream effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-hydroxybenzaldehyde.
Propargylation: The hydroxyl group of 4-hydroxybenzaldehyde is reacted with propargyl bromide in the presence of a base such as potassium carbonate to form 4-(prop-2-yn-1-yloxy)benzaldehyde.
Reductive Amination: The aldehyde group of 4-(prop-2-yn-1-yloxy)benzaldehyde is then subjected to reductive amination with methylamine in the presence of a reducing agent like sodium cyanoborohydride to yield [4-(Prop-2-yn-1-yloxy)phenyl]methanamine.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include continuous flow reactions and the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propargyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the alkyne group, converting it to an alkene or alkane.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alkenes or alkanes.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly in the formation of heterocycles and other functionalized derivatives.
Biology and Medicine:
Pharmacophore Development: The propargyl group is known for its biological activity, making this compound a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry:
Material Science: The compound can be used in the development of advanced materials, including polymers and coatings, due to its unique structural features.
Comparison with Similar Compounds
[4-(Prop-2-yn-1-yloxy)benzaldehyde]: A precursor in the synthesis of the target compound, sharing the propargyl and phenyl groups.
[4-(Prop-2-yn-1-yloxy)phenyl]methanol: Another related compound with similar structural features but differing in the functional group attached to the phenyl ring.
Uniqueness:
Structural Features: The combination of a propargyl group with a methanamine moiety attached to a phenyl ring is unique, providing distinct reactivity and potential biological activity.
Properties
IUPAC Name |
(4-prop-2-ynoxyphenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO.ClH/c1-2-7-12-10-5-3-9(8-11)4-6-10;/h1,3-6H,7-8,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBULGPVGNEBIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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